1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Brand Name: Vulcanchem
CAS No.: 175201-63-5
VCID: VC20921989
InChI: InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
SMILES: CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73 g/mol

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One

CAS No.: 175201-63-5

Cat. No.: VC20921989

Molecular Formula: C15H12ClN3O

Molecular Weight: 285.73 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One - 175201-63-5

Specification

CAS No. 175201-63-5
Molecular Formula C15H12ClN3O
Molecular Weight 285.73 g/mol
IUPAC Name 1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Standard InChI InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Standard InChI Key VCZCNKURKQUDGC-UHFFFAOYSA-N
SMILES CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C
Canonical SMILES CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C

Introduction

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One, also known as 175201-63-5, is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its structural complexity and potential pharmacological properties.

Synthesis and Characterization

While specific synthesis details for this particular compound are not widely documented in available sources, compounds within the pyrazolo[1,5-a]pyrimidine class are generally synthesized through multi-step reactions involving condensation processes between appropriate precursors.

Spectroscopic Data

Spectroscopic characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. For similar compounds in this class:

  • ¹H NMR: Expected signals include aromatic protons from both phenyl rings and any aliphatic protons.

  • ¹³C NMR: Provides information on carbon environments within both aromatic rings and functional groups.

Given that detailed spectroscopic data specifically for this compound is not readily available in public literature up to now, researchers would typically rely on general trends observed in related compounds for initial characterization efforts.

Potential Applications

Compounds within the pyrazolo[1,5-a]pyrimidine family have shown promise across various therapeutic areas due to their diverse biological activities:

Compound ClassPotential Therapeutic Areas
Pyrazolo[1,5-a]PyrimidinesAntitubercular agents [as seen with related structures], potential anticancer or antiviral activities based on structural modifications

Research Findings

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